Comparative Anticonvulsant Potency and Motor Impairment Threshold in Maximal Electroshock Seizure Model
ADCI demonstrates potent anticonvulsant efficacy in the mouse maximal electroshock seizure (MES) test with a substantially favorable separation between anticonvulsant effective doses and motor-impairing doses, a profile distinct from the high-affinity NMDA antagonist dizocilpine [1]. When administered intraperitoneally, ADCI exhibited an anticonvulsant ED50 of 8.9 mg/kg and a motor impairment TD50 of 49.2 mg/kg, yielding a protective index (TD50/ED50) of 5.5. This contrasts with dizocilpine, which produced motor impairment at doses overlapping with anticonvulsant efficacy, rendering a narrow protective index [1]. Oral administration of ADCI further amplified the safety margin with an ED50 of 23.5 mg/kg and a TD50 of 293 mg/kg [1].
| Evidence Dimension | Anticonvulsant potency (ED50) and motor impairment (TD50) in MES test |
|---|---|
| Target Compound Data | ADCI: ED50 (i.p.) = 8.9 mg/kg; TD50 (i.p.) = 49.2 mg/kg; Protective Index = 5.5; ED50 (p.o.) = 23.5 mg/kg; TD50 (p.o.) = 293 mg/kg |
| Comparator Or Baseline | Dizocilpine: motor impairment occurs at doses overlapping with anticonvulsant efficacy (protective index reported as 1.2 in separate cocaine seizure study) [2] |
| Quantified Difference | ADCI protective index = 5.5; dizocilpine protective index = 1.2 (cocaine seizure model) |
| Conditions | Male Swiss Webster mice; maximal electroshock seizure (MES) test; intraperitoneal and oral administration |
Why This Matters
For procurement decisions, ADCI's wider therapeutic window (protective index approximately 5.5-fold greater than dizocilpine) supports its selection for preclinical studies requiring anticonvulsant activity without confounding motor impairment, reducing experimental variability and animal welfare concerns.
- [1] Rogawski MA, Yamaguchi S, Jones SM, Rice KC, Thurkauf A, Monn JA. Anticonvulsant activity of the low-affinity uncompetitive N-methyl-D-aspartate antagonist (+-)-5-aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (ADCI): comparison with the structural analogs dizocilpine (MK-801) and carbamazepine. Journal of Pharmacology and Experimental Therapeutics. 1991;259(1):30-37. View Source
- [2] Seidleck BK, Thurkauf A, Witkin JM. Evaluation of ADCI against convulsant and locomotor stimulant effects of cocaine: comparison with the structural analogs dizocilpine and carbamazepine. Pharmacology Biochemistry and Behavior. 1994;47(4):839-844. View Source
